molecular formula C15H15N3O3 B404341 N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE

N'-[(E)-(2-METHOXYPHENYL)METHYLIDENE]-1-METHYL-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOHYDRAZIDE

Cat. No.: B404341
M. Wt: 285.3g/mol
InChI Key: DRUGRKVPYBMKLQ-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxybenzylidene group attached to a pyridinecarbohydrazide backbone, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed, which is then purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can further optimize the industrial production methods .

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.

    Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

    Industry: Used as a corrosion inhibitor in industrial applications.

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-methoxybenzylidene)benzohydrazide
  • N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide
  • N,N′-bis[2-methoxybenzylidene]amino]oxamide

Uniqueness

N’-(2-methoxybenzylidene)-1-methyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is unique due to its specific structural features, such as the presence of a pyridine ring and a methoxybenzylidene group. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H15N3O3

Molecular Weight

285.3g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-1-methyl-6-oxopyridine-3-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-18-10-12(7-8-14(18)19)15(20)17-16-9-11-5-3-4-6-13(11)21-2/h3-10H,1-2H3,(H,17,20)/b16-9+

InChI Key

DRUGRKVPYBMKLQ-CXUHLZMHSA-N

SMILES

CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CC=C2OC

Isomeric SMILES

CN1C=C(C=CC1=O)C(=O)N/N=C/C2=CC=CC=C2OC

Canonical SMILES

CN1C=C(C=CC1=O)C(=O)NN=CC2=CC=CC=C2OC

Origin of Product

United States

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